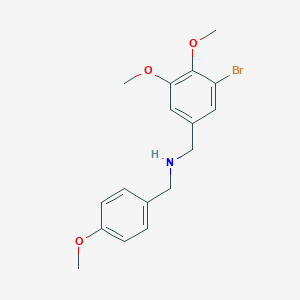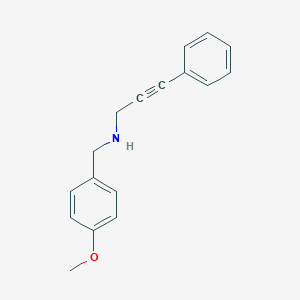![molecular formula C16H16FNO2 B275857 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)
4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid, also known as FEMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a benzamide derivative that has been extensively studied for its anti-cancer properties.
Applications De Recherche Scientifique
4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
Mécanisme D'action
The mechanism of action of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid is not fully understood. However, it has been proposed that 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid inhibits the activity of the protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various proteins, including those that are involved in cancer cell growth and survival. Inhibition of HSP90 by 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid leads to the degradation of these proteins, thereby inhibiting cancer cell growth and survival.
Biochemical and Physiological Effects:
4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has been shown to have minimal toxicity to normal cells, indicating its potential as a selective anti-cancer agent. Additionally, 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has been found to induce cell cycle arrest in cancer cells, which is a process that prevents cancer cells from dividing and growing. 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has also been shown to inhibit the formation of blood vessels that supply nutrients to cancer cells, which is a process known as angiogenesis. This further inhibits cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid in lab experiments is its potential as a selective anti-cancer agent. This means that it has minimal toxicity to normal cells, which reduces the risk of side effects. Additionally, 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid has been found to have good solubility in water, which makes it easier to use in experiments. However, one of the limitations of using 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid is its low stability in solution, which can make it difficult to store for long periods of time.
Orientations Futures
There are several future directions for the study of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid. One potential direction is the development of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid derivatives that have improved stability and potency. Another direction is the investigation of the combination of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the study of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid in animal models and clinical trials is necessary to determine its safety and efficacy in humans. Finally, the investigation of the mechanism of action of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid and its interaction with other proteins is essential for the development of novel anti-cancer therapies.
Méthodes De Synthèse
The synthesis of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid involves the reaction of 2-(2-fluorophenyl)ethylamine with 4-formylbenzoic acid in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid as a white solid with a melting point of 143-145°C. The purity of the compound can be confirmed by using analytical techniques such as NMR and mass spectrometry.
Propriétés
Nom du produit |
4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid |
|---|---|
Formule moléculaire |
C16H16FNO2 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
4-[[2-(2-fluorophenyl)ethylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H16FNO2/c17-15-4-2-1-3-13(15)9-10-18-11-12-5-7-14(8-6-12)16(19)20/h1-8,18H,9-11H2,(H,19,20) |
Clé InChI |
ZBCJUZGHOHZIPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCNCC2=CC=C(C=C2)C(=O)O)F |
SMILES canonique |
C1=CC=C(C(=C1)CCNCC2=CC=C(C=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B275778.png)
![4-amino-N-[2-({[5-(2,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275780.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275783.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)



![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![1-(1,3-benzodioxol-5-yl)-N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]methanamine](/img/structure/B275795.png)
![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)